molecular formula C8H11Cl2N5 B8317634 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride CAS No. 154594-26-0

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B8317634
CAS No.: 154594-26-0
M. Wt: 248.11 g/mol
InChI Key: DEHLXOLUGKFNCI-UHFFFAOYSA-N
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Description

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a phenyl ring, which is further connected to a triazole ring, forming a complex molecular structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride typically involves multiple steps, starting with the preparation of the hydrazinylphenyl intermediate. This intermediate is then reacted with a triazole precursor under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and triazole derivatives. The reaction conditions often involve refluxing in solvents like ethanol or methanol, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenyl-triazole compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride serves as a versatile building block for creating complex organic molecules. It acts as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized to form azo or azoxy compounds.
  • Reduction : Capable of being reduced to yield hydrazine derivatives.
  • Substitution Reactions : The phenyl ring can undergo electrophilic or nucleophilic substitutions.

Biology

The compound exhibits significant biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Studies indicate effective activity against various pathogens by disrupting cellular processes in bacteria and fungi.
  • Anticancer Activity : In vitro studies have shown that it inhibits the growth of cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialBacteria, FungiDisruption of cell membranes and metabolism
AnticancerMelanoma (IGR39), Breast (MDA-MB-231)Inhibition of cell proliferation

Medical Applications

The compound is being explored for its potential therapeutic properties:

  • Cancer Treatment : Its ability to inhibit cancer cell proliferation makes it a candidate for drug development. Recent studies have indicated that derivatives of this compound can effectively target cancer cells through mechanisms such as apoptosis induction via mitochondrial pathways.

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative activity of novel derivatives containing the 1,2,4-triazole ring against various human cancer cell lines. Compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, indicating strong potential for clinical applications .

Industrial Applications

In industry, this compound is utilized for the development of advanced materials:

  • Polymers and Coatings : Its unique chemical properties allow incorporation into polymer matrices to enhance material performance and durability.

Mechanism of Action

The mechanism of action of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triazole ring can interact with various biological receptors, influencing signal transduction pathways and cellular processes. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinylphenyl pivalate hydrochloride
  • (4-Hydrazinylphenyl)methanol hydrochloride
  • (4-Hydrazinylphenyl)hydrazine dihydrochloride

Uniqueness

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride stands out due to its unique combination of a hydrazinyl group and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Biological Activity

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure combining a hydrazine functional group with a triazole ring, which enhances its reactivity and biological interactions. The molecular formula is C₈H₉N₅·HCl, with a molar mass of 175.19 g/mol. Its synthesis and applications are of considerable interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound's mechanism involves disrupting cellular processes in bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Studies have shown that derivatives of triazoles often enhance the antimicrobial efficacy due to their ability to interact with biological membranes and metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can inhibit the growth of different cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The cytotoxic effects were assessed using the MTT assay, revealing that derivatives of this compound can selectively target cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialBacteria, FungiDisruption of cell membranes and metabolism
AnticancerMelanoma (IGR39), Breast (MDA-MB-231)Inhibition of cell proliferation

The biological activity of this compound is primarily attributed to its structural features:

  • Hydrazinyl Group : This moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
  • Triazole Ring : The triazole component interacts with various biological receptors, influencing signal transduction pathways essential for cellular processes .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings .

Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, synthesized derivatives were tested against several cancer cell lines. Among these derivatives, some exhibited IC50 values in the micromolar range against melanoma cells. Notably, compounds containing the hydrazinyl group showed enhanced selectivity towards cancer cells compared to non-cancerous cell lines .

Properties

CAS No.

154594-26-0

Molecular Formula

C8H11Cl2N5

Molecular Weight

248.11 g/mol

IUPAC Name

[4-(1,2,4-triazol-4-yl)phenyl]hydrazine;dihydrochloride

InChI

InChI=1S/C8H9N5.2ClH/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13;;/h1-6,12H,9H2;2*1H

InChI Key

DEHLXOLUGKFNCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)N2C=NN=C2.Cl.Cl

Origin of Product

United States

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